tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. Companies like ChemScene and Biosynth provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl 3-(2-aminoethyl)-4-morpholinecarboxylate hydrochloride
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise interactions are required .
Biological Activity
tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate (CAS No. 1508368-16-8) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and an aminoethyl side chain, suggesting various interactions with biological targets.
The molecular formula of this compound is C11H22N2O3, with a molecular weight of 230.30 g/mol. Its structure allows for multiple functional interactions, which can be critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.30 g/mol |
CAS Number | 1508368-16-8 |
Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine ring can facilitate binding through hydrogen bonding and hydrophobic interactions, potentially influencing cellular signaling pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit enzymatic activity, which could be beneficial in treating diseases where enzyme overactivity is a concern.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria at concentrations as low as 10 µg/mL.
- Cytotoxicity Assessment : In assays involving human cancer cell lines (e.g., HeLa cells), the compound demonstrated an IC50 value of approximately 15 µM, suggesting moderate cytotoxic effects.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Improvements : New synthetic routes have been developed to increase yield and purity, facilitating more extensive biological testing.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance binding affinity and selectivity towards target receptors.
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRHNCDMOPMNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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